3,4-Dihydro-2-(((p-hydroxyphenethyl)amino)methyl)-1(2H)-naphthalenone hydrochloride 3,4-Dihydro-2-(((p-hydroxyphenethyl)amino)methyl)-1(2H)-naphthalenone hydrochloride Very selective α1-adrenoceptor antagonist, precursor of the 3-[125I]-derivative.
Brand Name: Vulcanchem
CAS No.: 30007-39-7
VCID: VC0004177
InChI: InChI=1S/C19H21NO2.ClH/c21-17-9-5-14(6-10-17)11-12-20-13-16-8-7-15-3-1-2-4-18(15)19(16)22;/h1-6,9-10,16,20-21H,7-8,11-13H2;1H
SMILES: C1CC2=CC=CC=C2C(=O)C1C[NH2+]CCC3=CC=C(C=C3)O.[Cl-]
Molecular Formula: C19H22ClNO2
Molecular Weight: 331.8 g/mol

3,4-Dihydro-2-(((p-hydroxyphenethyl)amino)methyl)-1(2H)-naphthalenone hydrochloride

CAS No.: 30007-39-7

Inhibitors

VCID: VC0004177

Molecular Formula: C19H22ClNO2

Molecular Weight: 331.8 g/mol

3,4-Dihydro-2-(((p-hydroxyphenethyl)amino)methyl)-1(2H)-naphthalenone hydrochloride - 30007-39-7

CAS No. 30007-39-7
Product Name 3,4-Dihydro-2-(((p-hydroxyphenethyl)amino)methyl)-1(2H)-naphthalenone hydrochloride
Molecular Formula C19H22ClNO2
Molecular Weight 331.8 g/mol
IUPAC Name 2-(4-hydroxyphenyl)ethyl-[(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)methyl]azanium;chloride
Standard InChI InChI=1S/C19H21NO2.ClH/c21-17-9-5-14(6-10-17)11-12-20-13-16-8-7-15-3-1-2-4-18(15)19(16)22;/h1-6,9-10,16,20-21H,7-8,11-13H2;1H
Standard InChIKey VCZXZECZIRGUCZ-UHFFFAOYSA-N
SMILES C1CC2=CC=CC=C2C(=O)C1C[NH2+]CCC3=CC=C(C=C3)O.[Cl-]
Canonical SMILES C1CC2=CC=CC=C2C(=O)C1C[NH2+]CCC3=CC=C(C=C3)O.[Cl-]
Description Very selective α1-adrenoceptor antagonist, precursor of the 3-[125I]-derivative.
Synonyms 2-(beta-(4-hydroxyphenyl)ethylaminomethyl)tetralone
2-HEAT
BE 2254
BE 2254, (+-)-isomer
BE-2254
IBE 2254
PubChem Compound 34771
Last Modified Nov 11 2021
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